2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine
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Overview
Description
The compound 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine is a nitrogen-containing heterocyclic molecule that is part of a broader class of pyrimidine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various related compounds and their synthesis, molecular structures, and chemical reactions, which can provide insights into the properties and reactivity of 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine.
Synthesis Analysis
The synthesis of nitrogen-containing pyrimidine derivatives is a topic of interest in the field of heterocyclic chemistry. Paper describes the synthesis of 5-nitro-4,6-diphenylpyrimidine derivatives by reacting 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines or 2-hydrazino-5-nitro-4,6-diphenylpyrimidine with carbonyl or β-dicarbonyl compounds. Although the specific synthesis of 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine is not detailed, the methodologies discussed could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for understanding their chemical behavior. Paper provides insights into the crystal structure of a related compound, 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, characterized by single-crystal X-ray diffraction. The study reveals a one-dimensional chained structure formed by hydrogen bond interactions, which further extends into a three-dimensional network. This information is valuable as it suggests that similar hydrogen bonding patterns might be expected in the crystal structure of 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine, influencing its physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives with hydrazine is a subject of considerable interest. Papers and explore the hydrazinolysis of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione and its derivatives, leading to various products including triazoles and guanidines. These reactions demonstrate the potential pathways and transformations that pyrimidine rings can undergo. While the specific reactions of 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine are not discussed, the general mechanisms provided can offer a foundation for predicting its chemical behavior in the presence of hydrazine or similar reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The papers reviewed do not directly provide data on the physical and chemical properties of 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine. However, the structural data from paper and the synthesis and reaction pathways from papers , , and can be used to infer that the compound is likely to exhibit properties consistent with aromatic heterocycles, such as stability, potential for hydrogen bonding, and reactivity towards nucleophiles and electrophiles.
Scientific Research Applications
Cyclopalladation in Organometallic Chemistry
Caygill, Hartshorn, and Steel (1990) investigated the cyclopalladation of phenylpyrimidines, including derivatives like 4,6-diphenylpyrimidine, a close relative to 2-(1-methylhydrazinyl)-4,6-diphenylpyrimidine. They found that these compounds undergo selective metallation, contributing to the field of organometallic chemistry (Caygill, Hartshorn & Steel, 1990).
Synthesis of Nitrogen-Containing Derivatives
Sedova, Shkurko, and Nekhoroshev (2002) synthesized nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine, again closely related to the compound . Their work adds to the knowledge of synthesizing substituted pyrimidines, which are important in various chemical applications (Sedova, Shkurko & Nekhoroshev, 2002).
Metallation Studies
Katrizky et al. (1982) conducted metallation studies with pyrimidines, including 2-alkylamino-4,6-diphenylpyrimidines. They explored how these compounds react under different conditions, contributing to a deeper understanding of pyrimidine chemistry (Katrizky et al., 1982).
Supramolecular Network Study
Goswami et al. (2008) synthesized co-crystals containing substituted 2-aminopyrimidines with different dicarboxylic acids, including 2-amino-4,6-diphenylpyrimidine. This research provides insights into crystal engineering and supramolecular architecture, key areas in materials science (Goswami et al., 2008).
Chemical Transformations
Harutyunyan et al. (2020) examined the chemical transformations of 4-(4-aminophenyl)-2,6-diphenylpyrimidine, a compound structurally similar to 2-(1-methylhydrazinyl)-4,6-diphenylpyrimidine. Their work contributes to the understanding of how such pyrimidines can be chemically modified, which is crucial for developing new chemical entities (Harutyunyan et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4,6-diphenylpyrimidin-2-yl)-1-methylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-21(18)17-19-15(13-8-4-2-5-9-13)12-16(20-17)14-10-6-3-7-11-14/h2-12H,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLATRIAIDVTTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355084 |
Source
|
Record name | 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198305 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
413620-13-0 |
Source
|
Record name | 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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